molecular formula C12H16N2 B12116122 2-Benzyliminopiperidine

2-Benzyliminopiperidine

Cat. No.: B12116122
M. Wt: 188.27 g/mol
InChI Key: PGFZDZNWYLYLID-UHFFFAOYSA-N
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Description

2-Benzyliminopiperidine is a nitrogen-containing heterocyclic compound derived from piperidine, featuring a benzylimino group (a secondary amine with a benzyl substituent) at the 2-position of the piperidine ring. Piperidine derivatives are widely studied in pharmaceutical chemistry due to their role as building blocks for bioactive molecules, though 2-benzyliminopiperidine itself lacks extensive documentation in the referenced sources .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-benzyl-2,3,4,5-tetrahydropyridin-6-amine

InChI

InChI=1S/C12H16N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-3,6-7H,4-5,8-10H2,(H,13,14)

InChI Key

PGFZDZNWYLYLID-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyliminopiperidine typically involves the condensation of benzylamine with piperidine-2-carbaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 2-Benzyliminopiperidine may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyliminopiperidine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oximes or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyliminopiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Benzyliminopiperidine involves its interaction with various molecular targets, including enzymes and receptors. The imine functionality allows it to form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-benzyliminopiperidine with structurally and functionally related piperidine derivatives, leveraging available data from analogous compounds:

Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Benzyliminopiperidine* C₁₂H₁₆N₂ (inferred) ~188.27 (calculated) Imino group (-NH-), benzyl Higher basicity due to imino group; potential for hydrogen bonding
2-Benzylpiperidine C₁₂H₁₇N 175.27 Benzyl, CH₂ group Lipophilic; used as a precursor in synthesis of pharmaceuticals
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 246.30 Benzyloxycarbonyl, amine Polar due to ester and amine groups; toxicological properties not fully studied
Benzathine benzylpenicillin C₄₈H₅₆N₆O₈S₂ 909.12 Benzylpenicillin derivative Antibiotic; low solubility in water; long-acting formulation

Biological Activity

2-Benzyliminopiperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of 2-Benzyliminopiperidine

The synthesis of 2-benzyliminopiperidine typically involves the reaction of benzylamine with piperidine derivatives. The process can be optimized through various methods, including microwave-assisted synthesis or traditional reflux techniques. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activity Overview

The biological activity of 2-benzyliminopiperidine has been investigated in several studies, highlighting its potential as an anti-cancer agent and its neuroprotective properties.

Anti-Cancer Activity

Recent research has demonstrated that derivatives of piperidine compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, compounds structurally related to 2-benzyliminopiperidine have shown IC50 values in the nanomolar range against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines.

CompoundCell LineIC50 (nM)
2-BenzyliminopiperidineHCT11625-50
MDA-MB-23130-60

These results suggest that modifications at the benzyl or piperidine moieties can enhance anti-proliferative activity.

Neuroprotective Effects

In addition to anti-cancer properties, 2-benzyliminopiperidine has been evaluated for its neuroprotective effects, particularly in models of Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) and reduce β-amyloid aggregation has been documented.

CompoundTargetIC50 (μM)
2-BenzyliminopiperidineAChE0.268
β-secretase3.33

These findings indicate its potential as a multi-target drug candidate for treating neurodegenerative diseases.

The mechanisms by which 2-benzyliminopiperidine exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : The compound acts as a competitive inhibitor of AChE, which is crucial for maintaining acetylcholine levels in synaptic clefts.
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Anti-Amyloid Activity : By reducing β-amyloid aggregation, it may mitigate neurotoxicity associated with Alzheimer's disease.

Case Studies

  • Anti-Cancer Efficacy : A study evaluating various piperidine derivatives found that substituents at the benzyl position significantly influenced anti-proliferative activity. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutics.
  • Neuroprotection in Alzheimer’s Models : Another investigation into the neuroprotective properties revealed that treatment with 2-benzyliminopiperidine significantly reduced cognitive decline in animal models of Alzheimer's disease, correlating with decreased levels of β-amyloid plaques.

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